Thien-2-yl-dimethylsilanol
Overview
Description
Thien-2-yl-dimethylsilanol is an organosilicon compound with the molecular formula (C_6H_{10}OSSi). It is characterized by the presence of a silicon atom bonded to a hydroxyl group and two methyl groups, with a thienyl group attached to the silicon. This compound is known for its utility as a silicon nucleophile in various chemical reactions, particularly in palladium-catalyzed cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thien-2-yl-dimethylsilanol can be synthesized through the hydrolysis of the corresponding chlorosilane or alkoxysilane. The general reaction involves the addition of water to the chlorosilane or alkoxysilane, resulting in the formation of the silanol and the release of hydrochloric acid or alcohol, respectively .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale hydrolysis reactors where the chlorosilane or alkoxysilane is reacted with water under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Thien-2-yl-dimethylsilanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form silanones.
Reduction: The compound can be reduced to form silanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Silanones.
Reduction: Silanes.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Scientific Research Applications
Thien-2-yl-dimethylsilanol has several applications in scientific research:
Biology: Potential use in the development of silicon-based biomolecules and materials.
Medicine: Research into silicon-based drug delivery systems and therapeutic agents.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism by which Thien-2-yl-dimethylsilanol exerts its effects involves the nucleophilic attack of the silicon atom on electrophilic centers in various substrates. This nucleophilic behavior is facilitated by the presence of the hydroxyl group, which can form hydrogen bonds and stabilize transition states during reactions. The molecular targets and pathways involved depend on the specific reaction and substrate used .
Comparison with Similar Compounds
Similar Compounds
Dimethylphenylsilanol: Similar structure but with a phenyl group instead of a thienyl group.
Diphenylsilanediol: Contains two phenyl groups and two hydroxyl groups.
Chlorodimethylsilane: Contains a chlorine atom instead of a hydroxyl group.
Uniqueness
Thien-2-yl-dimethylsilanol is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it particularly useful in specific cross-coupling reactions and applications where the thienyl group can interact with substrates in a unique manner .
Properties
IUPAC Name |
hydroxy-dimethyl-thiophen-2-ylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10OSSi/c1-9(2,7)6-4-3-5-8-6/h3-5,7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIQRZJWIBRPFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=CS1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10OSSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60466805 | |
Record name | Dimethyl(2-thienyl)silanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60466805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197009-90-8 | |
Record name | Dimethyl(2-thienyl)silanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60466805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 197009-90-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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